Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate is a chemical compound recognized for its unique structural characteristics and potential applications in scientific research. This compound is classified under the category of pyrimidine derivatives, specifically featuring a chlorinated pyrimidine moiety fused with an indolizine structure. The compound's IUPAC name reflects its complex architecture, which includes ethyl and carboxylate functional groups.
The compound is cataloged with the CAS number 1422344-16-8 and can be found in various chemical databases, including BenchChem and PubChem . Its classification as a pyrimidine derivative places it within a larger family of heterocyclic compounds known for their biological activity and utility in medicinal chemistry.
The synthesis of Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate typically involves multi-step organic reactions. One common approach includes:
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate has a complex molecular structure characterized by:
The molecular formula is , indicating a balanced composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate can undergo various chemical reactions typical for pyrimidine derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity.
The mechanism of action for Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate largely depends on its interactions with biological targets:
Research into its pharmacodynamics is ongoing to elucidate these interactions further.
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound can be handled in laboratory settings.
Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate has potential applications in various scientific fields:
The pyrimidoindolizine scaffold emerged in medicinal chemistry through systematic derivatization of natural product-inspired polyheterocycles. Early research focused on Evodia rutaecarpa alkaloids like evodiamine—a quinazolinocarboline with moderate antiproliferative activity. Using scaffold-hopping strategies, researchers replaced evodiamine’s quinazoline unit with pyrimidoindolizine to enhance DNA-intercalating properties. This led to the synthesis of ethyl 4-chloropyrimido[5,4-b]indolizine-5-carboxylate (CAS 1422344-16-8) as a key intermediate for novel topoisomerase I inhibitors. By 2021, derivatives of this scaffold demonstrated sub-micromolar activity (IC₅₀ = 0.36 μM) against triple-negative breast cancer (TNBC) in patient-derived xenograft models, establishing pyrimidoindolizines as privileged pharmacophores for oncology targets [4].
Concurrently, the scaffold’s electron-deficient character spurred applications beyond oncology. Virtual screening of polycyclic heterocycles identified pyrimidoindolizine carboxylates as potent inhibitors of human lactate dehydrogenase A (hLDHA)—a metabolic enzyme overexpressed in cancers and hyperoxalurias. Microwave-assisted coupling protocols enabled efficient synthesis of these derivatives, accelerating structure-activity relationship (SAR) studies [6].
Ethyl 4-chloropyrimido[5,4-b]indolizine-5-carboxylate belongs to the cata-condensed heterocyclic polycyclic aromatic systems (cc-hPASs) class. Its core comprises:
Table 1: Structural Features Governing Bioactivity
Structural Element | Role in Molecular Interactions |
---|---|
Pyrimido[5,4-b]indolizine Core | Planar, π-deficient system facilitating DNA intercalation and enzyme active-site binding |
C4-Chlorine | Accepts hydrogen bonds; modulates electron density for nucleophilic substitution |
C5-Ethyl Carboxylate | Provides hydrolyzable prodrug moiety; anchors to polar enzyme subsites via carboxylate or carbonyl |
Computational analyses (COMPAS-2 dataset) reveal that fusion of electron-deficient rings like pyrimidine with indolizine significantly narrows HOMO-LUMO gaps (ΔE ≈ 2.5–3.5 eV) compared to benzene-centric polycycles (ΔE ≈ 4–5 eV). This electron deficiency promotes charge-transfer interactions with biological targets like topoisomerase-DNA complexes [9]. The scaffold’s rigid planarity further enables deep penetration into hydrophobic protein pockets—a trait exploited in kinase and topoisomerase inhibitor design [4] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: